

# 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one basic properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B142671

[Get Quote](#)

## An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

This technical guide provides a comprehensive overview of the core basic properties of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one**, tailored for researchers, scientists, and drug development professionals.

## Introduction

**5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** is a heterocyclic organic compound featuring a dihydroisoquinolinone core with a chlorine substituent on the aromatic ring. This molecule is of significant interest in medicinal chemistry, primarily serving as a crucial intermediate and building block in the synthesis of more complex, biologically active molecules.<sup>[1]</sup> Its scaffold is integral to the development of potential therapeutic agents, particularly those targeting neurological disorders and for use in drug discovery programs.<sup>[1]</sup> Research into derivatives of the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold has revealed potent bioactivities, including antifungal properties, highlighting the importance of this structural motif in agrochemical and pharmaceutical development.<sup>[2]</sup>

## Chemical and Physical Properties

Detailed experimental data for the physical properties of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one**, such as melting point, boiling point, and density, are not readily available in

the cited literature. However, key identifiers and computed properties have been compiled below.

**Table 1: Chemical Identifiers and General Data**

Property	Value	Reference
IUPAC Name	5-Chloro-3,4-dihydro-2H-isoquinolin-1-one	
CAS Number	129075-59-8	[1][3]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClNO	[1]
Molecular Weight	181.62 g/mol	[1]
Canonical SMILES	<chem>C1NC(=O)C2=C(C1)C(=CC=C2)Cl</chem>	
Primary Use	Intermediate in chemical synthesis	[1]
Storage Conditions	2-8°C, Sealed in a dry environment	[1][4]

**Table 2: Computed Physicochemical Properties**

Property	Value	Reference
Exact Mass	181.02944 g/mol	
Topological Polar Surface Area (TPSA)	29.1 Å <sup>2</sup>	[5]
XLogP3	1.2	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	1	[5]
Rotatable Bond Count	0	[5]

## Spectroscopic Properties

While specific spectra for **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** are available from commercial suppliers, detailed peak assignments are not published in the reviewed literature.

[6] Based on the structure and data for analogous compounds, the expected spectral characteristics are as follows:

- $^1\text{H}$  NMR: The spectrum would show signals for the aromatic protons on the chlorinated ring and two triplets corresponding to the adjacent methylene ( $-\text{CH}_2-$ ) groups in the dihydroisoquinoline core. The NH proton would likely appear as a broad singlet.
- $^{13}\text{C}$  NMR: The spectrum would display signals for the nine carbon atoms, including the characteristic carbonyl carbon ( $\text{C}=\text{O}$ ) peak in the downfield region (typically  $\sim 160$ - $170$  ppm), aromatic carbons, and two aliphatic carbons from the methylene groups.
- Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching of the secondary amide,  $\text{C}=\text{O}$  stretching of the lactam ring, and C-Cl stretching, as well as bands corresponding to the aromatic C-H and C=C bonds.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight, along with a characteristic  $\text{M}+2$  peak with approximately one-third the intensity of the  $\text{M}^+$  peak, which is indicative of the presence of a single chlorine atom.

## Experimental Protocols: Synthesis

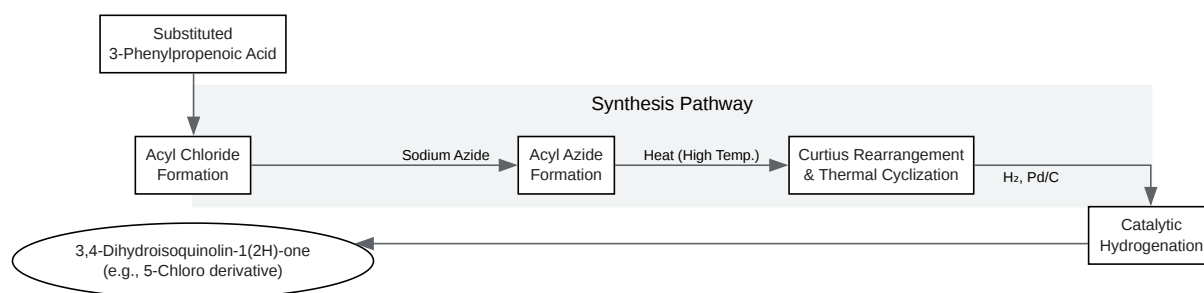
A specific, detailed experimental protocol for the synthesis of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** is not provided in the surveyed literature. However, general and robust methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold are well-documented. The Curtius rearrangement is a highly recommended method for the large-scale synthesis of this class of compounds.[7]

### General Protocol for Synthesis via Curtius Rearrangement

This protocol is a representative method for the synthesis of the core 3,4-dihydroisoquinolin-1(2H)-one structure, which can be adapted for the 5-chloro substituted target. The process

begins with a substituted phenylpropenoic acid, which is converted to an acyl azide, undergoes rearrangement to an isocyanate, and finally cyclizes to form the desired lactam.

- **Acid to Acyl Chloride Conversion:** A substituted 3-phenylpropenoic acid is reacted with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride. The reaction is typically run at room temperature until completion.
- **Acyl Azide Formation:** The crude acyl chloride is then reacted with an azide source, such as sodium azide, in a suitable solvent system (e.g., acetone/water). This step is performed at low temperatures (e.g., 0°C) to safely generate the acyl azide intermediate.
- **Curtius Rearrangement and Cyclization:** The acyl azide is extracted into a high-boiling point, inert solvent (e.g., diphenyl ether). The solution is heated to a high temperature (e.g., >200°C), causing the acyl azide to undergo the Curtius rearrangement to form a styryl isocyanate intermediate. This intermediate then undergoes an intramolecular thermal cyclization to yield the 1(2H)-isoquinolinone product.
- **Hydrogenation:** The resulting isoquinolinone contains a double bond in the heterocyclic ring. To obtain the final 3,4-dihydroisoquinolin-1(2H)-one, a catalytic hydrogenation step is performed. The compound is dissolved in a solvent like ethanol or acetic acid and subjected to hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C).<sup>[7]</sup>
- **Purification:** The final product is purified using standard laboratory techniques, such as recrystallization or column chromatography.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1-ones.

## Biological Activity and Applications

There is no specific biological activity or mechanism of action reported for **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** itself in the reviewed scientific literature. Its primary and significant role is that of a synthetic intermediate.[1]

The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry. Derivatives synthesized from this core have shown a wide range of biological activities, including:

- **Antioomycete and Antifungal Activity:** A study on various derivatives of 3,4-dihydroisoquinolin-1(2H)-one demonstrated significant activity against the plant pathogen *Pythium recalcitrans*, suggesting potential applications in agriculture.[2]
- **Antitumor and Antimicrobial Agents:** The core structure is found in numerous natural products and has been utilized to develop synthetic molecules with antitumor and antimicrobial properties.[2]
- **Neurological Drug Development:** The parent structure is often incorporated into molecules designed to target enzymes or receptors involved in neurological disorders.[1]

Therefore, the value of **5-Chloro-3,4-dihydro-2H-isoquinolin-1-one** lies in its potential to be chemically modified to produce novel derivatives with tailored pharmacological profiles for drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE [myskinrecipes.com]
- 2. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndmate.com [rndmate.com]
- 4. 230301-83-4 CAS MSDS (5-FLOUORO-3,4-DIHYDRO-1(2H)-ISOQUINOLINONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 3,4-dihydroisoquinolin-1(2H)-one | C9H9NO | CID 150896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE(129075-59-8) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Chloro-3,4-dihydro-2H-isoquinolin-1-one basic properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142671#5-chloro-3-4-dihydro-2h-isoquinolin-1-one-basic-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)